N-(4-bromo-2-fluorophenyl)-2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide
Vue d'ensemble
Description
N-(4-bromo-2-fluorophenyl)-2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide, also known as BAY 41-2272, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized by Bayer AG, a German pharmaceutical company, in 2002. Since then, it has been extensively studied for its various biological and physiological effects.
Mécanisme D'action
N-(4-bromo-2-fluorophenyl)-2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide 41-2272 works by activating the enzyme soluble guanylyl cyclase (sGC), which converts guanosine triphosphate (GTP) into cyclic guanosine monophosphate (cGMP). This, in turn, leads to the relaxation of smooth muscle cells and vasodilation. This compound 41-2272 also inhibits the breakdown of cGMP by phosphodiesterase type 5 (PDE5), which is responsible for the degradation of cGMP in the corpus cavernosum of the penis.
Biochemical and Physiological Effects:
This compound 41-2272 has been shown to have a number of biochemical and physiological effects. It has been found to increase cGMP levels in smooth muscle cells, leading to vasodilation. It also inhibits platelet aggregation, which can help prevent thrombosis. Additionally, this compound 41-2272 has been found to increase the release of nitric oxide (NO), which is a potent vasodilator.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-bromo-2-fluorophenyl)-2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide 41-2272 in lab experiments is its specificity for sGC. This allows for the selective activation of this enzyme, which can help to elucidate its role in various physiological processes. However, one limitation of using this compound 41-2272 is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research on N-(4-bromo-2-fluorophenyl)-2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide 41-2272. One area of interest is its potential use in the treatment of pulmonary hypertension, a condition characterized by high blood pressure in the lungs. Additionally, further research is needed to fully understand the mechanism of action of this compound 41-2272 and its effects on various physiological processes. Finally, there is potential for the development of new drugs based on the structure of this compound 41-2272 that could have even greater therapeutic potential.
Applications De Recherche Scientifique
N-(4-bromo-2-fluorophenyl)-2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide 41-2272 has been studied extensively for its potential therapeutic applications. It has been shown to have vasodilatory effects, making it a potential treatment for hypertension and other cardiovascular diseases. Additionally, it has been found to inhibit platelet aggregation, making it a potential treatment for thrombosis. It has also been studied for its potential use in treating erectile dysfunction and pulmonary hypertension.
Propriétés
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Br2FN4O3/c1-6-11(14)12(19(21)22)17-18(6)5-10(20)16-9-3-2-7(13)4-8(9)15/h2-4H,5H2,1H3,(H,16,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBSFNJIRVIOAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=C(C=C(C=C2)Br)F)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Br2FN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.